(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one” is a benzodiazepine derivative . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties, which are mediated by their action on GABAA receptors .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a benzodiazepine ring, which is a fused benzene and diazepine ring . It also has a fluorophenyl group and a methyl group attached to it .Chemical Reactions Analysis
Benzodiazepines, including this compound, are generally stable and do not undergo many chemical reactions. They are usually metabolized in the liver by the cytochrome P450 enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties of this compound are not available in the sources I found .Aplicaciones Científicas De Investigación
Chemical Synthesis and Rearrangements
A study by Bock et al. (1990) discussed the synthesis of a previously unknown compound through Curtius rearrangement, highlighting the compound's unique structural participation and synthesis pathway, which could contribute to the development of novel benzodiazepine derivatives with potential applications in medicinal chemistry Bock, Dipardo, Carson, & Freidinger, 1990.
Pharmacological Applications
Chimirri et al. (1998) explored the synthesis and evaluation of anticonvulsant activity of 2,3-benzodiazepin-4-ones, identifying compounds with marked anticonvulsant properties acting as AMPA receptor antagonists. This work underscores the potential of benzodiazepine derivatives in developing new anticonvulsant agents Chimirri, De Sarro, De Sarro, Gitto, Quartarone, Zappalà, Constanti, & Libri, 1998.
Receptor Interaction Studies
A study by Anzini et al. (2008) synthesized and tested benzodiazepine derivatives for their affinity towards central benzodiazepine receptors, discovering compounds with partial agonist profiles and potential as antianxiety agents without typical benzodiazepine side effects. These findings are vital for the development of safer therapeutic agents Anzini, Braile, Valenti, Cappelli, Vomero, Marinelli, Limongelli, Novellino, Betti, Giannaccini, Lucacchini, Ghelardini, Norcini, Makovec, Giorgi, & Fryer, 2008.
Anticonvulsant Activity and AMPA Receptor Antagonism
Further research by Chimirri et al. (1997) into 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones revealed novel AMPA receptor antagonists with significant anticonvulsant activity, extending structure-activity relationships for this class of anticonvulsants. This study contributes to understanding the mechanism of action of benzodiazepines in neurological disorders Chimirri, De Sarro, De Sarro, Gitto, Grasso, Quartarone, Zappalà, Giusti, Libri, & Constanti, 1997.
Mecanismo De Acción
While the specific mechanism of action for this compound is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-3-amino-5-(3-fluorophenyl)-9-methyl-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-9-4-2-7-12-13(9)20-16(21)15(18)19-14(12)10-5-3-6-11(17)8-10/h2-8,15H,18H2,1H3,(H,20,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQNBZIOQDZGEO-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(C(=O)N2)N)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=N[C@H](C(=O)N2)N)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1h-1,4-benzodiazepin-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.